molecular formula C20H21NO7 B2570429 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide CAS No. 1171960-93-2

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide

Cat. No.: B2570429
CAS No.: 1171960-93-2
M. Wt: 387.388
InChI Key: XLDOTVCSDWJKHZ-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide is a synthetic phenoxy acetamide derivative provided for research purposes. Phenoxy acetamide derivatives are a significant scaffold in medicinal chemistry due to their diverse biological activities. These compounds are of high interest in early-stage drug discovery for designing and developing new pharmaceutical candidates . Researchers utilize such compounds to study molecular interactions, structure-activity relationships (SAR), and their effects on various biological pathways. This product is intended for laboratory investigation by qualified professionals. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7/c1-13(22)14-3-5-16(18(9-14)24-2)26-11-20(23)21-7-8-25-15-4-6-17-19(10-15)28-12-27-17/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDOTVCSDWJKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The synthetic route may include:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring.

    Introduction of the acetyl and methoxy groups: The phenolic hydroxyl groups can be acetylated using acetic anhydride and methoxylated using dimethyl sulfate.

    Coupling with the acetamide moiety: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with an appropriate acetamide precursor under basic conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Products Mechanistic Insights
Acidic (e.g., HCl, 80°C)2-(4-Acetyl-2-methoxyphenoxy)acetic acid + 2-(Benzo[d] dioxol-5-yloxy)ethylamineProtonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (e.g., NaOH, reflux)Sodium salt of 2-(4-acetyl-2-methoxyphenoxy)acetate + ethylamine derivativeDeprotonation of water generates hydroxide ions, which attack the amide carbonyl .

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the benzodioxole and methoxyphenoxy groups.

  • The reaction is critical for prodrug activation in pharmaceutical applications .

Nucleophilic Substitution at the Acetyl Group

The acetyl moiety participates in nucleophilic reactions, particularly with amines or hydroxylamines.

Reagents Products Applications
Hydroxylamine (NH2_2OH)Oxime derivative (C=O → C=N-OH)Stabilizes the ketone for spectroscopic analysis .
Primary amines (e.g., R-NH2_2)Schiff base formation (C=O → C=N-R)Intermediate for synthesizing bioactive analogs .

Structural Insights :

  • The electron-withdrawing acetyl group enhances electrophilicity, favoring nucleophilic attack.

  • Steric effects from adjacent methoxy and benzodioxole groups moderate reaction rates .

Oxidation of the Methoxy Group

The methoxy substituent on the phenoxy ring can be oxidized to a quinone structure under strong oxidizing conditions.

Oxidizing Agent Products Conditions
KMnO4_4 (acidic)2-(4-Acetyl-2-quinone)phenoxy derivative70°C, H2_2SO4_4 catalyst.
CrO3_3Partial oxidation to hydroxyl-acetyl intermediatesRoom temperature, dichloromethane .

Implications :

  • Oxidized derivatives exhibit enhanced electrophilicity, useful in cross-coupling reactions.

  • Over-oxidation risks degradation of the benzodioxole ring .

Cleavage of Ether Linkages

The benzodioxole and methoxyphenoxy ether bonds are susceptible to acid-catalyzed cleavage.

Reagents Products Yield
HBr (48% in AcOH)4-Acetyl-2-methoxyphenol + 2-(Benzo[d] dioxol-5-yloxy)ethyl bromide65–78% .
HI (concentrated)Iodo derivatives + phenolic byproducts<50%.

Mechanism :

  • Protonation of ether oxygen weakens C-O bonds, enabling bromide or iodide attack .

  • Side reactions include polymerization of phenolic byproducts .

Critical Analysis of Reaction Pathways

  • Steric and Electronic Effects :

    • The benzodioxole ring’s electron-donating nature stabilizes adjacent electrophilic centers but hinders nucleophilic access .

    • Methoxy groups direct oxidation and substitution regioselectivity .

  • Pharmaceutical Relevance :

    • Hydrolysis products are explored as kinase inhibitors (e.g., PDHK1) due to structural similarity to dichloroacetophenone derivatives .

    • Schiff base derivatives show promise in targeted drug delivery systems .

  • Limitations :

    • Low yields in ether cleavage due to competing side reactions .

    • Oxidation conditions require precise control to avoid decomposition.

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its ability to act as a ligand for G protein-coupled receptors (GPCRs), which are crucial in many physiological processes. Research indicates that compounds interacting with GPCRs can modulate signaling pathways involved in diseases such as cancer and metabolic disorders .

Anticancer Activity

Preliminary studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy, as this structural feature has been associated with enhanced anticancer properties in other derivatives . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects on cancer cells.

Synthetic Chemistry

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The methodologies applied in its synthesis can also be adapted for creating analogs with modified biological activity, providing a pathway for developing new therapeutic agents .

Case Study 1: Anticancer Screening

A study conducted on derivatives of related compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation, suggesting that 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide may share similar properties .

Case Study 2: GPCR Modulation

Research focusing on the modulation of GPCRs has highlighted the importance of structural diversity in ligand design. Compounds that resemble the structure of this compound have been shown to selectively activate or inhibit specific receptor subtypes, leading to varied physiological responses .

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may play a crucial role in binding to these targets, while the acetyl and methoxy groups can modulate the compound’s overall activity and selectivity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Hsp90 Inhibitors ()

Compounds like N-(2-(Benzo[d][1,3]dioxol-5-yl)-4-(benzyloxy)phenethyl)acetamide (10n) and N-(4-(Benzyloxy)-2-(pyridin-3-yl)phenethyl)acetamide (10o) share the benzodioxol-phenethyl-acetamide scaffold. These were synthesized via hydrogenation and evaluated as C-terminal Hsp90 inhibitors. Key differences include:

  • 10n and 10o incorporate pyridyl or benzyloxy groups, enhancing solubility and binding affinity compared to the target compound’s acetyl-methoxy substitution.

Talin Modulators ()

KCH-1521 (N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide) is an N-acylurea derivative with a benzodioxol-acetamide backbone. Unlike the target compound, KCH-1521 includes an indole-ethylcarbamoyl group, enabling talin binding with a dissociation constant (KD) in the µM range. Surface plasmon resonance (SPR) studies demonstrated reversible binding, highlighting the importance of the benzodioxol moiety in target engagement .

Anti-Salmonella Agents ()

C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide) and SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide) feature benzodioxol-methylaminoacetamide structures. These compounds inhibit Salmonella pathogenicity via interactions with virulence regulators. The brominated aromatic substituents in C26 and SW-C165 enhance antimicrobial specificity compared to the acetyl-methoxy groups in the target compound .

Acetamide Derivatives with Diverse Pharmacological Activities

Antimicrobial and Antifungal Agents ()

Compounds 47–50 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) exhibit broad-spectrum activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi. The benzothiazole-sulfonyl-piperazine substituents in these derivatives enhance membrane permeability, a feature absent in the target compound’s structure .

Anti-Inflammatory and Analgesic Agents ()

Benzothiazole-acetamide hybrids like 5d and 5e demonstrated significant anti-inflammatory (ED50: 12.7 mg/kg) and analgesic activity in rodent models.

Data Tables: Structural and Pharmacological Comparisons

Table 1. Key Structural Features and Activities of Selected Analogs

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Acetamide 4-Acetyl-2-methoxyphenoxy, benzodioxol Not reported in evidence N/A
KCH-1521 () N-Acylurea Benzo[d][1,3]dioxol, indole-ethyl Talin modulation (SPR KD: µM)
C26 () Acetamide Benzo[d][1,3]dioxol, bromothiophene Anti-Salmonella (IC50: <10 µM)
Compound 47 () Acetamide Benzothiazole-sulfonyl, piperazine Antimicrobial (MIC: 2 µg/mL)
10n () Acetamide Benzo[d][1,3]dioxol, benzyloxy Hsp90 inhibition

Key Research Findings and Trends

Role of Benzodioxol Groups : The benzo[d][1,3]dioxol moiety enhances binding to proteins like talin and Hsp90, likely through π-π stacking and hydrogen bonding .

Substituent Effects : Bromine or fluorinated groups (e.g., in C26 and SW-C165) improve antimicrobial potency, while acetyl-methoxy groups may favor CNS activity due to increased lipophilicity .

Synthetic Flexibility : Hydrogenation and coupling reactions (e.g., and ) enable modular synthesis of acetamide derivatives, allowing rapid SAR exploration.

Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a methoxyphenyl moiety attached to a benzo[d][1,3]dioxole, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, where the key steps include the formation of the benzo[d][1,3]dioxole unit and subsequent acetamide linkage.

Biological Activity Overview

Research indicates that compounds containing both benzo[d][1,3]dioxole and methoxyphenyl groups exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives with these moieties can inhibit cancer cell proliferation. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The IC50 values for related compounds range from 3.94 to 9.12 mM, indicating varying degrees of potency .
  • Antioxidant Properties : The antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds derived from benzodioxole structures have demonstrated notable radical scavenging abilities .
  • Anti-inflammatory Effects : The presence of methoxy groups has been correlated with anti-inflammatory properties in related compounds. These effects are critical in addressing conditions characterized by chronic inflammation .

Case Study 1: Anticancer Evaluation

In a study focused on benzodioxole derivatives, two specific amide derivatives (analogous to our compound) were tested for their cytotoxicity against Hep3B cells. Compound 2a exhibited a significant decrease in G1 phase cell populations after treatment, indicating its potential as a cell cycle inhibitor. The results showed a reduction in the S phase fraction and an arrest in the G2-M phase similar to that induced by Doxorubicin, a well-known chemotherapeutic agent .

Case Study 2: Antioxidant Activity

The antioxidant capacity was assessed using the DPPH assay across various concentrations (5 mM to 0.5 mM). Compounds similar to this compound showed effective scavenging activity comparable to Trolox, a standard antioxidant .

Data Table: Biological Activities of Related Compounds

CompoundIC50 (mM)Antioxidant ActivityAnti-inflammatory Activity
2a (amide derivative)3.94HighModerate
2b (amide derivative)9.12ModerateLow
Doxorubicin--High
Trolox-Standard-

The biological activities of compounds like This compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases suggests that these compounds may interfere with the normal proliferation pathways in cancer cells.
  • Radical Scavenging : The structural characteristics allow these compounds to donate electrons and neutralize free radicals effectively.
  • Inflammatory Pathway Modulation : Compounds with methoxy groups may inhibit pro-inflammatory cytokines' production or activity.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound, and how is reaction completion monitored?

Answer: The compound can be synthesized via nucleophilic substitution reactions using potassium carbonate in dimethylformamide (DMF) as a base, analogous to methods for structurally related acetamides . Reaction completion is monitored by thin-layer chromatography (TLC), followed by purification through precipitation in water. For example, Nikalje et al. (2012) achieved 70–85% yields for derivatives using stoichiometric excess of chloroacetylated precursors (1.5 mol) and characterized products via IR, NMR, and mass spectrometry (Table 3 in ).

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and amide (N–H, ~3468 cm⁻¹) bonds.
  • ¹H NMR : Identify methoxy groups (δ 3.8 ppm) and aromatic protons (δ 6.9–7.5 ppm).
  • Mass spectrometry : Validate molecular weight (e.g., m/z 430.2 [M+1] for a derivative) .
    Discrepancies in elemental analysis (e.g., nitrogen content) may indicate incomplete purification .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Use fume hoods to avoid inhalation and wear nitrile gloves to prevent skin contact. Immediate actions include rinsing eyes with water for 15 minutes and consulting a physician for ingestion. Safety data sheets for analogous compounds emphasize these protocols .

Advanced: How can reaction conditions be optimized to improve yields of multi-substituted acetamides?

Answer: Adjust solvent polarity (DMF for polar intermediates), precursor ratios (1.5 mol excess), and temperature (room temperature vs. reflux). Recrystallization in ethanol enhances purity, as demonstrated for N-(2-methoxy-benzyl)-acetamide derivatives .

Advanced: What analytical approaches resolve contradictions in NMR data for acetamides with complex aromatic substitution patterns?

Answer: Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals. For example, NOESY differentiates ortho/meta protons, while computational simulations (e.g., density functional theory) validate assignments .

Advanced: How should in vivo biological activity studies be designed to evaluate this compound’s pharmacological potential?

Answer: Follow randomized block designs with control groups, as used in hypoglycemic studies on Wistar rats . Administer graded doses (50–200 mg/kg) and measure biomarkers (e.g., blood glucose) at fixed intervals. Statistical validation via ANOVA ensures robustness.

Advanced: What computational tools predict the binding affinity of this acetamide to target proteins?

Answer: Molecular docking software (AutoDock Vina) paired with homology modeling predicts interactions. Validate with in vitro assays (e.g., enzyme inhibition). PubChem-derived structural data (InChI keys, SMILES) aid model building .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer: Accelerated stability studies (40°C/75% RH) over six months identify hydrolytic cleavage of the acetamide bond in acidic/basic conditions. HPLC-MS monitors degradation, and lyophilized samples stored at -20°C minimize decomposition .

Advanced: What strategies enable synthesis of analogous acetamides for structure-activity relationship (SAR) studies?

Answer: Modular synthesis allows substitution of acetylphenoxy or benzodioxol groups. For example, replace 4-acetyl with 4-nitro via nitration and reduction, as shown in the synthesis of 15 derivatives .

Advanced: How can researchers validate purity for regulatory compliance in preclinical studies?

Answer: Combine HPLC (≥95% purity), elemental analysis (C, H, N within 0.4% of theoretical), and residual solvent testing (GC-MS). Batch-specific certificates of analysis align with pharmacopeial standards (USP/EP) .

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